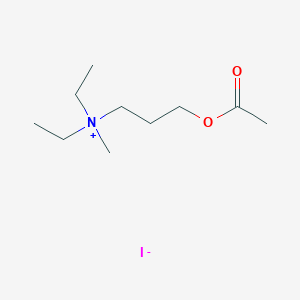
Tetracosa-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-2,4,6-trienoic acid is a very long-chain fatty acid with a conjugated triene structure. It is characterized by the presence of three conjugated double bonds at the 2nd, 4th, and 6th positions of the carbon chain. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:
Acid-Catalyzed Methods: Using hydrochloric acid/methanol (HCl/MeOH) or sulfuric acid/methanol (H2SO4/MeOH) to prepare methyl esters.
Base-Catalyzed Methods: Employing sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for efficient methyl ester preparation.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.
Substitution: Halogenation or other substitution reactions at the double bond positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.
Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.
Major Products
Epoxides: Formed through epoxidation reactions.
Hydroxylated Derivatives: Resulting from oxidation.
Saturated Fatty Acids: Produced via hydrogenation.
Applications De Recherche Scientifique
Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Linolenic Acid (C183): An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic Acid (C205): An omega-3 fatty acid with five double bonds at the 5th, 8th, 11th, 14th, and 17th positions.
Docosahexaenoic Acid (C226): An omega-3 fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
Tetracosa-2,4,6-trienoic acid is unique due to its longer carbon chain and specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
Propriétés
Numéro CAS |
92935-32-5 |
|---|---|
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
tetracosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26) |
Clé InChI |
GNSWRYNVMWMREV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


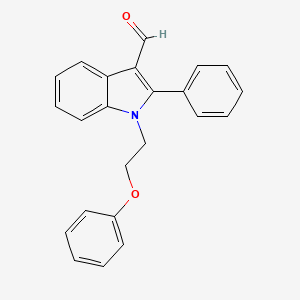
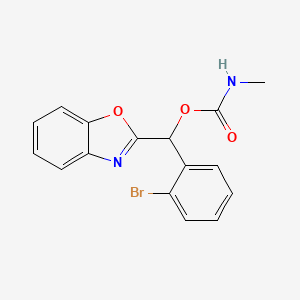
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
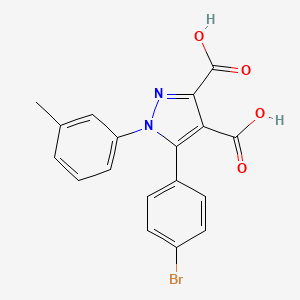

![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
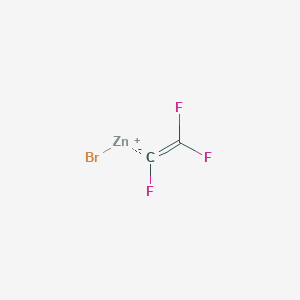
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
